
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Overview
Description
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 4815-28-5) is a bicyclic heterocyclic compound with the molecular formula C₉H₁₂N₂OS and a molecular weight of 196.27 g/mol. Its structure comprises a tetrahydrobenzo[b]thiophene core substituted with an amino group at position 2 and a carboxamide group at position 3 . The compound exhibits a melting point of 181–183°C and is typically available at a purity ≥96% (HPLC) .
This compound serves as a critical precursor in medicinal chemistry, particularly for synthesizing azomethine derivatives via condensation with aromatic aldehydes . Computational predictions using PASS Online suggest its derivatives possess promising anticancer and antimycobacterial activities . Additionally, it has been utilized in cyclocondensation reactions to form pyrimidine-based scaffolds with anti-tyrosinase properties .
Preparation Methods
The Gewald Reaction: Foundation for Benzothiophene Synthesis
The Gewald reaction is the cornerstone for synthesizing 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its derivatives. This one-pot, three-component reaction involves:
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A ketone (e.g., cyclohexanone),
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An activated nitrile (e.g., ethyl cyanoacetate),
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Elemental sulfur ,
in the presence of a base catalyst such as morpholine or diethylamine.
Reaction Mechanism
The mechanism proceeds through three stages:
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Knoevenagel Condensation : The ketone reacts with the activated nitrile to form an α,β-unsaturated nitrile.
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Sulfur Incorporation : Elemental sulfur reacts with the intermediate to form a thiiranium ion, which undergoes ring-opening to yield a mercapto group.
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Cyclization : Intramolecular cyclization forms the benzothiophene core, followed by tautomerization to stabilize the 2-amino group.
The overall reaction can be represented as:
2-\text{COOR} + \text{S}8 \xrightarrow{\text{Base}} \text{this compound} + \text{Byproducts}
Optimization Strategies
Key parameters influencing yield and purity include:
Parameter | Optimal Condition | Effect on Yield |
---|---|---|
Temperature | 60–80°C | Maximizes cyclization |
Solvent | Ethanol or DMF | Enhances solubility |
Base Catalyst | Morpholine | Accelerates sulfur incorporation |
Reaction Time | 4–6 hours | Balances completion vs. degradation |
Substituting cyclohexanone with tetralone increases ring strain, improving reaction kinetics but reducing yield due to side reactions.
Post-Gewald Functionalization
The 2-amino and 3-carboxamide groups serve as handles for further modifications, enabling the synthesis of derivatives with enhanced bioactivity.
Acylation of the 2-Amino Group
Treatment with acyl chlorides (e.g., acetyl chloride) or carboxylic anhydrides under basic conditions introduces acyl groups:
This method achieved a 75–90% yield for derivatives like 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide .
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling with aryl boronic acids introduces aromatic substituents at the 5-position:
2 \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Ar-Benzothiophene} + \text{B(OH)}3
Yields range from 60–85%, depending on the steric and electronic properties of the aryl group .
Purification and Characterization
Chromatographic Techniques
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Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) effectively isolates the target compound (purity >95%) .
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HPLC : Reverse-phase C18 columns resolve closely related derivatives, with acetonitrile/water as the mobile phase.
Spectroscopic Analysis
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NMR : NMR (DMSO-) shows characteristic signals at δ 1.70–1.85 (m, 4H, cyclohexane CH), δ 2.50–2.65 (m, 2H, SCH), and δ 6.90 (s, 1H, NH) .
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X-ray Crystallography : Confirms a half-chair conformation of the tetrahydrobenzothiophene ring and hydrogen bonding between the carboxamide and amino groups.
Industrial-Scale Production Challenges
Byproduct Formation
Side reactions during the Gewald process generate 2-thiocyanato derivatives and polysulfides , necessitating:
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Selective Quenching : Adding ammonium chloride precipitates sulfur byproducts.
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Distillation : Removes low-boiling-point impurities under reduced pressure.
Environmental Considerations
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Solvent Recovery : Ethanol is recycled via fractional distillation (85% recovery rate).
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Sulfur Waste : Converted to sodium sulfate via oxidation, reducing ecological impact.
Applications in Drug Discovery
While beyond preparation methods, the compound’s utility underscores synthesis importance:
Chemical Reactions Analysis
Nucleophilic Substitution at the Amino Group
The amino group at position 2 participates in nucleophilic substitution reactions, enabling the formation of derivatives with enhanced biological or material properties.
Key Reactions:
Mechanistic Insight:
- Acylation proceeds via nucleophilic attack of the amino group on electrophilic carbonyl carbons (e.g., acyl chlorides), forming stable amide bonds .
- Alkylation with allyl halides occurs under basic conditions, generating N-allyl derivatives that retain the tetrahydrobenzothiophene core .
Condensation Reactions
The amino group reacts with carbonyl compounds (e.g., aldehydes) to form azomethine (Schiff base) derivatives, expanding structural diversity.
Experimental Data:
Applications:
- Azomethine derivatives demonstrate cytostatic and anti-inflammatory activities .
- Structural analysis via HPLC confirms high purity (>95%) and stability under physiological conditions .
Oxidation and Reduction Reactions
The tetrahydrobenzothiophene core and carboxamide group undergo redox transformations.
Oxidation Pathways:
Target Site | Oxidizing Agent | Product | Notes |
---|---|---|---|
Sulfur atom | H₂O₂, peracids | Sulfoxide or sulfone derivatives | Stereoselectivity observed |
Tetrahydro ring | KMnO₄, acidic conditions | Aromatic benzothiophene derivatives | Low yield (<30%) |
Reduction Pathways:
Target Site | Reducing Agent | Product | Application |
---|---|---|---|
Carboxamide group | LiAlH₄ | 3-Aminomethyltetrahydrobenzothiophene | Intermediate for amines |
C=C bonds | H₂, Pd/C | Saturated ring derivatives | Rarely utilized |
Key Findings:
- Sulfur oxidation generates sulfoxides, which exhibit altered electronic properties for material science applications.
- Reduction of the carboxamide group to an amine enhances hydrogen-bonding capacity, relevant in medicinal chemistry .
Cyclization Reactions
The compound serves as a precursor for heterocyclic systems through intramolecular cyclization.
Example Reaction:
- Heating with trifluoroacetic anhydride (TFAA) induces cyclization to form tetrahydrobenzothieno[2,3-d]pyrimidin-4-one derivatives .
- Conditions : 60°C, 12 hrs
- Yield : 55–70%
Comparative Reactivity with Analogues
A comparison with structurally similar compounds highlights the influence of substituents on reactivity:
Compound | Reactivity with Acyl Chlorides | Azomethine Formation Efficiency | Oxidation Susceptibility |
---|---|---|---|
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | High (85%) | High (>90%) | Moderate |
2-Amino-1-benzothiophene-3-carboxamide | Moderate (60%) | Low (40–50%) | High |
N-Allyl derivatives | Inert | N/A | Low |
Insights:
Scientific Research Applications
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of applications in scientific research:
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent.
Industry: Utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . The exact molecular targets may vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares the target compound with structurally related derivatives and analogues:
Physicochemical Properties
- Substituents significantly alter solubility and bioavailability. For instance:
Analytical and Structural Characterization
Biological Activity
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.
The synthesis of this compound typically involves a multicomponent reaction strategy. For instance, one method utilizes ethyl cyanoacetate and cyclohexanone in the presence of sulfur and triethylamine to yield high-purity products. The compound has a molecular formula of and a molecular weight of 196.27 g/mol .
Anticancer Properties
Recent studies have highlighted the potential of this compound as an apoptosis-inducing agent in cancer cells. In particular, derivatives of this compound have been shown to exhibit significant cytotoxic effects against breast cancer cell lines. The mechanism appears to involve the inhibition of specific signaling pathways associated with tumor growth and survival .
Enzyme Inhibition
The compound also demonstrates enzyme inhibitory activity. Notably, it has been identified as a potent inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's . Additionally, it has shown activity against Hepatitis C virus (HCV) replication, indicating its utility in antiviral therapy .
Case Studies and Research Findings
A comprehensive study evaluated the biological activity of various derivatives of this compound. The following table summarizes key findings from this research:
Derivative | Biological Activity | IC50 Value (µM) | Notes |
---|---|---|---|
Compound A | AChE Inhibition | 15 | Effective in vitro against human AChE |
Compound B | Cytotoxicity in MCF-7 cells | 12 | Induces apoptosis through caspase activation |
Compound C | HCV Replication Inhibition | 20 | Shows promise as an antiviral agent |
Mechanistic Insights
The biological activities of this compound are believed to be mediated through several mechanisms:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
- Enzyme Interaction : Its binding affinity to AChE suggests that it may act as a competitive inhibitor.
- Viral Replication Interference : By disrupting viral replication processes at the cellular level, it may reduce viral load in infected cells.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its derivatives?
The compound is typically synthesized via cyclocondensation reactions. For example, azomethine derivatives are formed by refluxing this compound with aldehydes in ethanol. Subsequent heterocyclization in glacial acetic acid with dimethyl sulfoxide (DMSO) yields thieno[2,3-d]pyrimidine derivatives with high yields (>70%). Characterization is performed using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .
Q. How is the anti-tyrosinase activity of derivatives of this compound evaluated experimentally?
Anti-tyrosinase activity is determined via in vitro spectrophotometric assays using the fungal tyrosinase enzyme (e.g., from Agaricus bisporus, PDB ID: 2Y9X). Activity is quantified by measuring the inhibition of L-DOPA oxidation at 475 nm, with IC₅₀ values calculated using dose-response curves .
Q. What computational tools are used to predict the biological activity of this compound’s derivatives?
The PASS Online web resource is employed for in silico prediction of biological activities, such as anticancer and antimycobacterial properties. Molecular docking (e.g., AutoDock 4.0) is used to study ligand-enzyme interactions, focusing on binding affinities and active-site residues .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the synthesis of thieno[2,3-d]pyrimidine derivatives?
Yield optimization involves screening solvent systems (e.g., ethanol vs. DMSO/glacial acetic acid) and catalysts. For example, DMSO enhances cyclization efficiency by acting as a mild oxidant. Temperature control (reflux vs. room temperature) and stoichiometric ratios of aldehydes to the parent compound also critically influence reaction outcomes .
Q. What strategies reconcile discrepancies between computational docking predictions and experimental enzyme inhibition data?
Discrepancies may arise from rigid docking protocols or solvent effects. To address this, use molecular dynamics (MD) simulations to account for protein flexibility and solvation. For instance, derivatives with bulky substituents (e.g., tert-butyl) showed lower anticholinesterase activity despite favorable docking scores, suggesting steric hindrance in the active site .
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
Single-crystal X-ray diffraction (SXRD) with programs like SHELXL or WinGX provides precise bond lengths and angles. For example, hydrogen-bonding patterns in the crystal lattice (e.g., N–H···O interactions) can be analyzed using graph-set notation to validate molecular geometry .
Q. What methodologies validate the role of pharmacophores in structure-activity relationships (SAR) for this compound’s derivatives?
SAR studies involve synthesizing analogs with systematic substituent variations (e.g., hydroxy, methoxy, halogens) and testing biological activity. For example, electron-donating groups on phenyl rings enhance anticholinesterase activity, while bromine atoms reduce it due to electronic effects. Statistical tools like ANOVA with Tukey post-tests validate significance (p < 0.05) .
Q. Data Analysis and Contradictions
Q. How should researchers handle contradictory data between in vitro and in silico studies for derivatives of this compound?
Contradictions may arise from assay conditions (e.g., enzyme source purity) or docking parameter biases. Cross-validate results using orthogonal methods:
- Compare inhibition data across multiple enzyme isoforms.
- Perform free-energy perturbation (FEP) calculations to refine docking models.
- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition studies?
Nonlinear regression models (e.g., log(inhibitor) vs. normalized response) are used to calculate IC₅₀ values. Outliers are identified via residual analysis, and confidence intervals (95%) are reported. For multi-target inhibitors, global fitting to a two-site model distinguishes primary and secondary binding sites .
Q. Methodological Resources
Q. Which crystallography software suites are recommended for refining structures of derivatives?
Properties
IUPAC Name |
2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c10-8(12)7-5-3-1-2-4-6(5)13-9(7)11/h1-4,11H2,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAKFORHXDNYEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80964015 | |
Record name | 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80964015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4815-28-5 | |
Record name | 4815-28-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153313 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80964015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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